Ethyl isonicotinate hydrochloride

Description

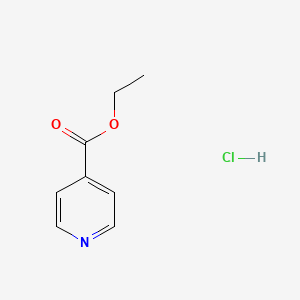

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKMMWHOOOVJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608125 | |

| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58827-14-8 | |

| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Isonicotinate Hydrochloride

Classical Esterification Routes to Ethyl Isonicotinate (B8489971) Precursors

The initial step in producing ethyl isonicotinate hydrochloride is the synthesis of the ethyl isonicotinate ester. This is most commonly achieved through the esterification of isonicotinic acid with ethanol (B145695).

Acid-Catalyzed Esterification of Isonicotinic Acid with Ethanol

The Fischer-Speier esterification is a classical and widely employed method for synthesizing ethyl isonicotinate. masterorganicchemistry.com This reaction involves heating a mixture of isonicotinic acid and an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used. masterorganicchemistry.com

The mechanism of this acid-catalyzed esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the isonicotinic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comdoubtnut.com

Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comdoubtnut.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation of the ester to yield the final product, ethyl isonicotinate, and regenerate the acid catalyst. masterorganicchemistry.com

One potential complication in this reaction is the protonation of the nitrogen atom in the pyridine (B92270) ring of isonicotinic acid by the strong acid catalyst. masterorganicchemistry.com This can reduce the reactivity of the carboxylic acid.

Role of Activating Agents in Carboxylic Acid Conversion

To circumvent the direct equilibrium of Fischer esterification and achieve higher yields under milder conditions, activating agents are often used to convert isonicotinic acid into a more reactive derivative prior to esterification. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. prepchem.commdpi.com

In this approach, isonicotinic acid is treated with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form isonicotinoyl chloride hydrochloride. mdpi.comresearchgate.net This acid chloride is a highly reactive intermediate that readily reacts with ethanol to produce ethyl isonicotinate. prepchem.commdpi.com The reaction of the acid chloride with ethanol is typically rapid and can be carried out at lower temperatures than the direct acid-catalyzed esterification.

Another activating agent that can be employed is oxalyl chloride. google.com Similar to thionyl chloride, it converts the carboxylic acid to the corresponding acid chloride, facilitating the subsequent esterification. google.com

Formation of Ethyl Isonicotinate Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of ethyl isonicotinate. This can be achieved either during the esterification process itself or in a separate, subsequent step.

In-Situ Hydrochloride Formation during Esterification

When thionyl chloride is used as the activating agent for the esterification of isonicotinic acid, the hydrochloride salt of ethyl isonicotinate is often formed in-situ. prepchem.commdpi.com The reaction between isonicotinic acid and thionyl chloride produces isonicotinoyl chloride hydrochloride. mdpi.comresearchgate.net Subsequent reaction with ethanol yields ethyl isonicotinate, and the hydrogen chloride generated during the reaction protonates the nitrogen atom of the pyridine ring, leading directly to the formation of ethyl isonicotinate hydrochloride. prepchem.com This method offers the advantage of a streamlined, one-pot synthesis. For example, a high yield of 96% has been reported by heating isonicotinic acid with thionyl chloride and then adding ethanol. prepchem.com

Advanced Synthetic Approaches to Ethyl Isonicotinate and Its Hydrohalide

Beyond the classical methods, research has explored more advanced synthetic strategies for preparing ethyl isonicotinate and its hydrohalide salts, often focusing on improved efficiency, milder reaction conditions, and the use of novel catalysts.

One such approach involves the use of solid acid catalysts, such as HND230, for the esterification of nicotinic acid with ethanol in a solvent like toluene (B28343). google.com This method offers the potential for easier catalyst recovery and reduced generation of acidic wastewater. google.com Microwave irradiation has also been investigated in conjunction with catalysts like activated powdered carbon to accelerate the esterification of isonicotinic acid with ethanol. chemicalbook.com

Another advanced method involves the hydrogenolysis of lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst. google.com This process, conducted under non-hydrolytic conditions, can produce ethyl isonicotinate in excellent yields. google.com

Furthermore, enzymatic approaches have been explored for the synthesis of related compounds. For instance, the conversion of ethyl isonicotinate to isoniazid (B1672263) has been studied using immobilized lipases, suggesting the potential for biocatalytic methods in the broader synthetic pathways involving this compound. researchgate.net

These advanced techniques highlight the ongoing efforts to develop more sustainable and efficient syntheses for important pharmaceutical intermediates like ethyl isonicotinate hydrochloride. adelaide.edu.ausummerschoolsineurope.eu

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the esterification of isonicotinic acid to produce ethyl isonicotinate.

One documented microwave-assisted method involves the reaction of isonicotinic acid with absolute ethanol in the presence of a catalyst. chemicalbook.com In a specific application, powdered activated carbon treated with p-toluenesulfonic acid serves as an effective catalyst in a toluene solvent system. chemicalbook.com The reaction proceeds rapidly under microwave irradiation, reaching completion in as little as 10 minutes at a temperature of 130°C and a power of 200 W. chemicalbook.com This process boasts a high yield of 97.2% for ethyl isonicotinate, which can then be converted to its hydrochloride salt. chemicalbook.com

Another approach utilizes natural zeolites in their hydrogen form as catalysts for the esterification of isonicotinic acid with ethanol under microwave irradiation. researchgate.net This highlights the exploration of heterogeneous catalysts to simplify product purification and catalyst recovery. The general advantages of microwave-assisted reactions include reduced waste production and the speed at which the final product is formed, positioning it as a greener alternative to some traditional methods.

Table 1: Microwave-Assisted Synthesis of Ethyl Isonicotinate

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isonicotinic Acid, Ethanol | Activated Powdered Activated Carbon (p-toluenesulfonic acid treated) | Toluene | 10 min, 130°C, 200 W | 97.2% | chemicalbook.com |

| Isonicotinic Acid, Ethanol | Natural Zeolites (Hydrogen form) | Not specified | 80°C, Inert Atmosphere | Not specified | researchgate.net |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to catalyze chemical transformations under mild conditions. Lipases, in particular, are widely used for esterification reactions. nih.gov These enzymatic methods are gaining attention in various industries due to their environmental friendliness and the high purity of the resulting products. nih.gov

An efficient method for the synthesis of various pyridine esters, including those derived from isonicotinic acid, utilizes the immobilized lipase (B570770) Novozym 435. researchgate.net Research has identified optimal conditions for this enzymatic esterification, which include a 2:1 molar ratio of nicotinic acids (like isonicotinic acid) to alcohol, n-hexane as the solvent, and a reaction temperature of 50°C for 48 hours. researchgate.net The presence of a molecular sieve helps to remove the water produced during the reaction, driving the equilibrium towards ester formation. researchgate.net This method demonstrates the potential of biocatalysis in synthesizing pyridine esters, with reports of achieving yields around 80% over multiple cycles with the same enzyme batch. researchgate.net

While direct, large-scale chemoenzymatic synthesis of ethyl isonicotinate hydrochloride is not extensively documented, the principles of lipase-catalyzed esterification are well-established. nih.gov These reactions are noted for their high chemo-, regio-, and stereoselectivity, operating under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules and reduce the formation of byproducts.

Table 2: Chemoenzymatic Esterification of Isonicotinic Acid

| Substrates | Enzyme | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isonicotinic Acid, Alcohol | Novozym 435 (Immobilized Lipase) | n-Hexane | 50°C, 48h, 2:1 acid:alcohol ratio, molecular sieve | ~80% | researchgate.net |

Alternative Precursors and Reaction Pathways

Beyond the standard esterification methods, several alternative routes to ethyl isonicotinate hydrochloride exist, involving different reagents or starting materials.

A conventional and high-yield laboratory synthesis starts with isonicotinic acid and uses thionyl chloride to form the intermediate isonicotinoyl chloride. prepchem.com This activated intermediate then reacts readily with absolute ethanol. The entire process, conducted in a solvent like toluene with a catalytic amount of dimethylformamide, can produce ethyl isonicotinate hydrochloride in a 96% yield. prepchem.com A similar procedure involves adding thionyl chloride to a solution of isonicotinic acid in methanol (B129727) at 0°C, followed by heating to 50°C. researchgate.net

Another common approach is the Fischer esterification, which uses a strong acid catalyst. For instance, isonicotinic acid can be heated with ethanol in the presence of concentrated sulfuric acid. researchgate.net

A different synthetic strategy begins with an alternative precursor entirely. 4-Cyanopyridine (B195900) can be used to manufacture ethyl isonicotinate. wikipedia.org The synthesis of 4-cyanopyridine itself can be achieved through the ammoxidation of 4-methylpyridine (B42270), where 4-methylpyridine reacts with ammonia (B1221849) and air over a catalyst at high temperatures. chemicalbook.com The resulting 4-cyanopyridine is then converted to ethyl isonicotinate, which is subsequently treated with hydrogen chloride to form the final hydrochloride salt. wikipedia.org

Furthermore, a pathway designed for the synthesis of the drug isoniazid involves the preparation of ethyl isonicotinate hydrochloride as a key intermediate to ensure high purity. google.com This route involves reacting isonicotinic acid with an acylation reagent, such as oxalyl chloride, and an alcohol. google.com The formation of the hydrochloride salt at this stage is crucial as it helps in the removal of unreacted isonicotinic acid and other impurities. google.com

Table 3: Comparison of Alternative Synthesis Pathways

| Precursor(s) | Key Reagents | Product | Noted Features | Reference |

|---|---|---|---|---|

| Isonicotinic Acid, Ethanol | Thionyl Chloride, Dimethylformamide | Ethyl Isonicotinate Hydrochloride | High yield (96%) via isonicotinoyl chloride intermediate. | prepchem.com |

| Isonicotinic Acid, Ethanol | Concentrated Sulfuric Acid | Ethyl Isonicotinate | Classic Fischer esterification method. | researchgate.net |

| 4-Methylpyridine | Ammonia, Air (for 4-cyanopyridine synthesis) | Ethyl Isonicotinate (from 4-cyanopyridine) | Utilizes an alternative starting material. | wikipedia.orgchemicalbook.com |

| Isonicotinic Acid, Ethanol | Oxalyl Chloride | Ethyl Isonicotinate Hydrochloride | Intermediate step in a high-purity isoniazid synthesis. | google.com |

Chemical Reactivity and Transformative Processes of Ethyl Isonicotinate Hydrochloride

Reactions Involving the Ester Moiety

The ester group (–COOCH₂CH₃) is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its chemical utility. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of ethyl isonicotinate (B8489971) hydrochloride, acid catalysis is particularly relevant. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.com

The general scheme for acid-catalyzed transesterification is as follows:

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A molecule of a new alcohol (R'-OH) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol (B145695), a neutral molecule.

Deprotonation: The carbonyl oxygen is deprotonated to regenerate the catalyst and form the new ester.

To drive the reaction toward the desired product, the alcohol reactant is typically used in large excess or the ethanol produced is removed from the reaction mixture.

Table 1: Examples of Transesterification Reactions This table is illustrative and based on general principles of transesterification reactions.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl isonicotinate |

| Propanol (C₃H₇OH) | HCl | Propyl isonicotinate |

Hydrolysis Mechanisms and Kinetics

Hydrolysis of the ester group in ethyl isonicotinate hydrochloride yields isonicotinic acid and ethanol. This reaction is typically catalyzed by acid or base. Given that the compound is a hydrochloride salt, it inherently exists in an acidic environment, making acid-catalyzed hydrolysis the predominant pathway in aqueous solutions.

Rate = kH[Ester] = (kA[H⁺] + kN + kB[OH⁻])[Ester]

Under the acidic conditions provided by the hydrochloride salt, the term kA[H⁺] is dominant. The reaction generally follows pseudo-first-order kinetics, as water is present in a large and constant concentration. youtube.com Kinetic studies on analogous compounds like ethyl nicotinate (B505614) in aqueous ethanol media have shown that the rate of hydrolysis is influenced by solvent composition and temperature. The thermodynamic activation parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy of activation (ΔG*), can be determined from the temperature dependence of the reaction rate constant. researchgate.net

Table 2: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Rate | Rationale |

|---|---|---|

| pH | Rate increases in strong acid or strong base. viu.ca | Catalysis by H⁺ or OH⁻ ions. rsc.org |

| Temperature | Rate increases with temperature. | Provides molecules with sufficient activation energy. |

| Solvent | Polarity and composition can alter reaction rates. researchgate.net | Affects solvation of reactants and the transition state. researchgate.net |

Reduction of the Ester Group

The ester moiety of ethyl isonicotinate can be reduced to a primary alcohol, yielding 4-pyridinemethanol. Due to the lower reactivity of esters compared to aldehydes or ketones, strong reducing agents are required for this transformation. youtube.com Esters are generally unreactive towards milder agents like sodium borohydride. youtube.com

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Alternatively, catalytic hydrogenation can be employed. The reduction of the closely related methyl isonicotinate to methyl isonipecotate (reduction of both the ring and the ester) has been described using hydrogen gas at elevated temperature and pressure in the presence of a palladium catalyst. google.com Selective reduction of just the ester group while preserving the aromatic pyridine (B92270) ring via hydrogenation is challenging and requires specific catalytic systems.

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is basic and nucleophilic, possessing a lone pair of electrons that can participate in chemical reactions. In ethyl isonicotinate hydrochloride, this nitrogen is protonated, which significantly alters its reactivity.

Salt Formation and Protonation Dynamics

Ethyl isonicotinate is a weak base due to the lone pair of electrons on the pyridine nitrogen. It readily reacts with strong acids, such as hydrochloric acid (HCl), in an acid-base neutralization reaction to form the corresponding salt, ethyl isonicotinate hydrochloride. guidechem.com

C₈H₉NO₂ + HCl → [C₈H₁₀NO₂]⁺Cl⁻

In this salt, the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation has a significant effect on the molecule's properties, including increasing its water solubility. The formation of a stable salt is governed by the relative pKa values of the acid and the conjugate acid of the base. nih.gov The protonation is a dynamic equilibrium, and the pyridinium cation can act as an acid, donating a proton. The stability of the hydrochloride salt can be influenced by environmental factors such as pH and solubility. nih.gov In basic conditions, the proton is removed, regenerating the neutral ethyl isonicotinate free base.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form an N-oxide, yielding ethyl isonicotinate N-oxide. guidechem.comstarshinechemical.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). guidechem.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom.

Before the N-oxidation can occur, the ethyl isonicotinate hydrochloride salt must be neutralized to the free base, as the protonated nitrogen is not susceptible to oxidation. This is often accomplished by adding a base, like sodium carbonate, to the reaction mixture. guidechem.com The reaction with m-CPBA is typically carried out in a chlorinated solvent like chloroform or dichloromethane at room temperature. guidechem.com The resulting N-oxide is a distinct compound with altered electronic properties and reactivity compared to the parent pyridine derivative.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Ethyl isonicotinate hydrochloride |

| Ethyl isonicotinate |

| Isonicotinic acid |

| Ethanol |

| Methyl isonicotinate |

| Propyl isonicotinate |

| Benzyl isonicotinate |

| 4-pyridinemethanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Methyl isonipecotate |

| Hydrochloric acid |

| Ethyl isonicotinate N-oxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Chloroform |

| Dichloromethane |

| Sodium carbonate |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| p-Toluenesulfonic acid (p-TsOH) |

Nucleophilic Substitutions and Derivatization via Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom of ethyl isonicotinate allows it to act as a nucleophile, reacting with various electrophiles. This reactivity is fundamental to the derivatization of the pyridine core.

One of the most significant reactions involving the pyridine nitrogen is N-oxidation. Ethyl isonicotinate can be oxidized to its corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). guidechem.comscribd.com This transformation is crucial as the N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. scripps.eduarkat-usa.org For instance, the formation of an N-oxide activates the positions ortho and para to the nitrogen for nucleophilic attack. youtube.com

The reaction with m-CPBA is typically carried out in a solvent like chloroform at room temperature. guidechem.com The process involves the electrophilic attack of the peroxy acid on the nitrogen atom.

Table 1: N-Oxidation of Ethyl Isonicotinate

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| Ethyl Isonicotinate | m-CPBA (<77%) | Chloroform | Ethyl 4-pyridinecarboxylate N-oxide |

Data derived from a representative synthesis procedure. guidechem.com

Beyond N-oxidation, the pyridine nitrogen can undergo quaternization reactions with alkyl halides to form pyridinium salts. This process involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. These pyridinium salts are themselves useful intermediates in organic synthesis.

Functional Group Interconversions and Pyridine Ring Modifications

The ethyl ester group and the pyridine ring of ethyl isonicotinate hydrochloride are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The ester functional group at the C-4 position is a primary site for chemical modification. Key transformations include hydrolysis, reduction, and hydrazinolysis.

Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid. This reaction is a fundamental step in the synthesis of many derivatives where a carboxylic acid functionality is required. researchgate.net

Reduction : The ester can be reduced to the corresponding primary alcohol, 4-pyridinemethanol. This transformation can be achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation under specific conditions. For example, the related methyl isonicotinate can be reduced to methyl isonipecotate via hydrogenation with a palladium on carbon catalyst. google.com

Hydrazinolysis : A critically important reaction of ethyl isonicotinate is its condensation with hydrazine (B178648) hydrate (N₂H₄·H₂O) to form isonicotinic acid hydrazide, commonly known as isoniazid (B1672263). guidechem.comresearchgate.net Isoniazid is a first-line medication in the treatment of tuberculosis. nih.govmdpi.com The reaction is typically performed by refluxing ethyl isonicotinate with hydrazine hydrate in a solvent such as ethanol. guidechem.comnih.gov During the reaction, a solid precipitate of isoniazid forms, which can then be isolated. guidechem.com

Table 2: Transformations of the Carbonyl Group in Ethyl Isonicotinate

| Transformation | Reagent(s) | Product | Significance |

|---|---|---|---|

| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Isonicotinic Acid | Precursor for various derivatives researchgate.net |

| Reduction | e.g., LiAlH₄ | 4-Pyridinemethanol | Synthesis of other functional groups |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Isonicotinic Acid Hydrazide (Isoniazid) | Key antitubercular agent guidechem.commdpi.comgoogle.com |

Modifying the pyridine ring by introducing new substituents is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org The presence of the electron-withdrawing ethyl carboxylate group further deactivates the ring. Consequently, electrophilic substitution reactions like nitration and halogenation require harsh conditions and often result in low yields. libretexts.org

Despite these challenges, methods have been developed for the functionalization of pyridine rings. For instance, halogenation can sometimes be achieved under specific conditions. acs.org The regioselectivity of these reactions is influenced by the directing effects of both the ring nitrogen and the existing substituent. In pyridine, electrophilic substitution, when it occurs, generally directs the incoming substituent to the 3-position. libretexts.org

Alternative strategies for introducing substituents often involve the initial conversion of the pyridine to its more reactive N-oxide. arkat-usa.orgabertay.ac.uk The N-oxide is more amenable to electrophilic substitution and can also direct nucleophiles to the C-2 and C-4 positions. scripps.eduyoutube.com Following substitution, the N-oxide group can be removed (deoxygenated) to yield the substituted pyridine derivative. arkat-usa.org

Role of Ethyl Isonicotinate Hydrochloride As a Precursor in Complex Organic Synthesis

Building Block for Heterocyclic Systems

The pyridine (B92270) ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Ethyl isonicotinate (B8489971) hydrochloride provides a readily accessible and versatile starting material for the elaboration of this core structure into more complex heterocyclic systems.

Synthesis of Pyridine-Based Architectures

Ethyl isonicotinate hydrochloride is instrumental in the synthesis of a variety of pyridine-based architectures, ranging from simple substituted pyridines to more elaborate multi-ring systems. Its ester functionality and the nitrogen atom in the pyridine ring offer multiple sites for chemical modification. For instance, the refluxing of ethyl isonicotinate with sodium ethoxide and ethyl acetate yields ethyl-3-oxo-3-(pyridin-4-yl)propanoate. This product can be further treated with isonicotinaldehyde to synthesize ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, a dipyridine ester, showcasing the construction of a more complex pyridine-based framework fishersci.ca.

Construction of Fused and Bridged Heterocycles

Beyond simple pyridine derivatives, ethyl isonicotinate hydrochloride serves as a precursor for the synthesis of more complex fused and bridged heterocyclic systems. These intricate molecular architectures are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets. One notable example is its use in the synthesis of bridged-ring nitrogen compounds. Specifically, it is a starting material in a multi-step synthesis to produce 2,3,4,5-tetrahydro-1, 4-ethano-1-benzazepin-5(1H)-one, a complex bridged heterocyclic system nih.gov. This synthesis highlights the utility of the pyridine core of ethyl isonicotinate in constructing polycyclic structures with defined three-dimensional shapes.

Intermediate in the Synthesis of Specific Compound Classes

The versatility of ethyl isonicotinate hydrochloride extends to its role as a crucial intermediate in the synthesis of several important classes of compounds, including established pharmaceuticals, novel biologically active molecules, and specialty chemicals.

Precursor for Isoniazid (B1672263) (Isonicotinic Acid Hydrazide) Synthesis

One of the most significant applications of ethyl isonicotinate hydrochloride is as a direct precursor in the industrial synthesis of isoniazid, a primary drug used in the treatment of tuberculosis. The synthesis involves the reaction of ethyl isonicotinate with hydrazine (B178648) hydrate. The hydrochloride salt of ethyl isonicotinate is often used to facilitate the reaction and purification processes. A typical synthetic route involves the esterification of isonicotinic acid to form ethyl isonicotinate, which is then converted to its hydrochloride salt. This salt is subsequently reacted with hydrazine hydrate to yield isoniazid guidechem.com. This process is a cornerstone of antitubercular drug manufacturing.

Synthesis of Compounds with Observed Biological Activity in Research

Ethyl isonicotinate hydrochloride is a valuable scaffold for the development of novel compounds with a wide range of biological activities. Its derivatives have been explored for their potential as therapeutic agents in various research areas.

Antimicrobial and Antifungal Activity: The core structure of ethyl isonicotinate has been incorporated into molecules exhibiting antimicrobial and antifungal properties guidechem.com. For example, a meso-tetraarylporphyrin derived from an isonicotinate has demonstrated significant antifungal activity, which is attributed in part to the presence of the phenyl isonicotinate moiety nih.gov.

Anticancer Research: Ruthenium complexes incorporating ethyl isonicotinate as a ligand have been synthesized and investigated for their potential as anticancer agents. These organometallic compounds leverage the coordination properties of the pyridine nitrogen to create novel therapeutic candidates.

Neurological Activity: An alternative synthesis of the NMDA antagonist CGS 19755 (cis-4-phosphonomethyl-2-piperidinecarboxylic acid) has been developed utilizing a free radical carbamoylation of ethyl isonicotinate mdpi.com. NMDA receptor antagonists are a class of drugs with applications in the treatment of various neurological disorders.

| Compound Class | Precursor | Observed Biological Activity |

| Isoniazid | Ethyl isonicotinate hydrochloride | Antitubercular |

| Isonicotinate-derived porphyrin | Isonicotinic acid (related to ethyl isonicotinate) | Antifungal |

| Ruthenium(II) complexes | Ethyl isonicotinate | Potential Anticancer |

| CGS 19755 | Ethyl isonicotinate | NMDA antagonist |

Generation of Specialty Chemicals and Reagents

In addition to its role in the synthesis of biologically active molecules, ethyl isonicotinate hydrochloride is a precursor for the generation of various specialty chemicals and reagents used in organic synthesis and other industrial applications. It is recognized as a versatile organic building block for creating pyridine-based drug and pesticide molecules guidechem.comnih.gov. The reactivity of the ester group allows for its conversion into other functional groups, making it a valuable starting material for a range of chemical transformations. For instance, it can be used in the synthesis of coordination polymers due to the chelating ability of the pyridine nitrogen nih.gov. While specific, large-scale applications as specialty chemicals are not as prominently documented as its pharmaceutical roles, its utility as a foundational pyridine-containing molecule in chemical research and development is well-established.

Enzymatic and Biocatalytic Transformations Involving Ethyl Isonicotinate

Lipase-Catalyzed Reactions with Ethyl Isonicotinate (B8489971) Substrates

Lipases are versatile enzymes that, despite their natural function of hydrolyzing fats, can catalyze a variety of reactions in non-aqueous environments, including aminolysis and transamidation. These enzymes have been successfully employed to act on ethyl isonicotinate substrates to produce important pharmaceutical compounds.

Aminolysis is the process of cleaving a chemical bond by reaction with an amine. In the context of ethyl isonicotinate, lipase-catalyzed aminolysis, specifically hydrazinolysis, is a key reaction for the synthesis of Isoniazid (B1672263), a primary antitubercular drug. This reaction involves the use of hydrazine (B178648) to cleave the ester bond of ethyl isonicotinate, forming the corresponding hydrazide.

Research has demonstrated the efficacy of various lipases in catalyzing this transformation. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the hydrazinolysis of ethyl isonicotinate. researchgate.net Studies comparing different biocatalytic systems found that immobilized CALB on magnetic nanoparticles could achieve significant conversion of ethyl isonicotinate to Isoniazid. researchgate.net The commercial immobilized lipase Novozym 435, which also utilizes CALB, has shown conversion values of approximately 25% in 10 hours for this reaction. researchgate.net In contrast, the reaction proceeds with minimal conversion (3-5% after 12 hours) in the absence of a catalyst, highlighting the crucial role of the enzyme. researchgate.net

The general mechanism for lipase-catalyzed aminolysis involves the formation of an acyl-enzyme intermediate, which then reacts with the amine (in this case, hydrazine) to release the amide product and regenerate the free enzyme. nih.govthieme-connect.de

Transamidation involves the transfer of an acyl group from one amine to another. While direct and specific examples of lipase-catalyzed transamidation using ethyl isonicotinate as the starting substrate are not extensively detailed in the literature, the principles of this enzymatic reaction are well-established. Lipases like CalB can catalyze transamidation reactions, for example, with urethane-bond-containing esters. researchgate.net This capability suggests potential applications for creating diverse amide derivatives from ethyl isonicotinate by reacting it with various primary amines, although this remains an area for further exploration. The reaction mechanism is similar to aminolysis, proceeding through an acyl-enzyme intermediate.

Biocatalyst Development and Optimization

To enhance the efficiency, stability, and reusability of enzymes for industrial applications, significant research has focused on biocatalyst development, particularly through immobilization and the study of enzyme kinetics.

Enzyme immobilization is a critical strategy that improves enzyme stability in the presence of organic solvents and allows for easy separation and reuse of the biocatalyst. mdpi.comnih.gov For lipase-catalyzed reactions involving ethyl isonicotinate, several immobilization techniques have proven effective.

Adsorption on Hydrophobic Supports : Immobilizing lipases on hydrophobic supports can lead to hyper-activation of the enzymes by fixing their open, active conformation. springernature.com

Covalent Coupling : This method involves forming strong covalent bonds between the enzyme and the support material. Supports like magnetic nanoparticles (MNPs) functionalized with ligands such as aminopropyltriethoxysilane (APTES) have been used to immobilize CALB for Isoniazid synthesis. researchgate.netnih.gov This technique provides a robust biocatalyst that can be easily recovered using an external magnetic field. nih.gov

Use of Porous Resins : Commercial preparations like Novozym 435 feature CALB immobilized on a macroporous acrylic resin, providing high stability and activity. researchgate.net Other supports investigated for lipase immobilization include agarose activated with cyanogen bromide (CNBr), glyoxyl-agarose, and Q-Sepharose. mdpi.comnih.gov

Table 1: Comparison of Immobilization Supports for Lipases

| Support Material | Immobilization Method | Key Advantages | Reference |

| Magnetic Nanoparticles (MNPs) | Covalent Coupling | Easy separation with a magnetic field, high surface area. | researchgate.netnih.gov |

| Acrylic Resin | Physical Adsorption | High stability, commercially available (e.g., Novozym 435). | researchgate.net |

| Agarose (CNBr, Glyoxyl) | Covalent Coupling | Forms stable linkages, well-established methods. | mdpi.com |

| Q-Sepharose | Ion Exchange | Can enhance enzyme activity through ionic additives. | nih.gov |

Understanding the kinetics of enzyme-catalyzed reactions is fundamental for optimizing process parameters. Lipase-catalyzed reactions, including aminolysis and transesterification, often follow a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net

In this model, the first substrate (ethyl isonicotinate) binds to the enzyme. An acyl-enzyme intermediate is then formed, releasing the first product (ethanol). Subsequently, the second substrate (e.g., hydrazine) binds to this intermediate, leading to the formation of the final product (Isoniazid) and the regeneration of the free enzyme. nih.gov

The reaction rate can be described by the Michaelis-Menten equation, but it is often complicated by substrate inhibition, where high concentrations of either the ester or the amine can bind to the enzyme in a non-productive manner, decreasing the reaction rate. nih.govresearchgate.net The kinetic study of ethyl acetate hydrolysis catalyzed by an immobilized lipase also proposed a Bi-Bi reaction mechanism, indicating this model is broadly applicable to ester transformations. nih.gov

Figure 1: Simplified Representation of the Ping-Pong Bi-Bi Mechanism Enzyme + Ethyl Isonicotinate ⇌ [Enzyme-Ethyl Isonicotinate Complex] → [Acyl-Enzyme Intermediate] + Ethanol (B145695) [Acyl-Enzyme Intermediate] + Hydrazine ⇌ [Intermediate-Hydrazine Complex] → Enzyme + Isoniazid

Comparison of Biocatalytic and Conventional Synthetic Routes

The synthesis of Isoniazid from ethyl isonicotinate provides a clear case for comparing biocatalytic and conventional chemical approaches.

The conventional synthetic route often involves the esterification of isonicotinic acid to produce ethyl isonicotinate, followed by condensation with hydrazine hydrate. google.com This method can suffer from several drawbacks. The presence of impurities in the starting isonicotinic acid, such as 2-picolinic acid, can carry through to the final product, reducing its purity. google.com Furthermore, the condensation reaction can be slow and result in a viscous mixture that is difficult to stir, lowering production efficiency. google.com To improve purity, an additional step to form ethyl isonicotinate hydrochloride is often introduced to help remove unreacted acids and other impurities before the final condensation. google.com

The biocatalytic route , using immobilized lipase, offers a more environmentally benign alternative. It operates under milder conditions (e.g., lower temperatures) and can exhibit high selectivity, potentially reducing the formation of by-products. The enzymatic synthesis of Isoniazid from ethyl isonicotinate showcases the advantages of biocatalysis, although conversion rates may require further optimization for industrial-scale production. researchgate.net

Table 2: Comparison of Synthetic Routes for Isoniazid from Ethyl Isonicotinate

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Often none for condensation; acid/other for esterification. | Immobilized Lipase (e.g., Novozym 435, CALB). |

| Reaction Conditions | May require elevated temperatures. | Mild conditions (e.g., near room temperature). |

| Solvents | Often uses organic solvents like ethanol. | Can be performed in various organic solvents. |

| Purity Concerns | Prone to impurities from starting materials; can form viscous systems. google.com | High selectivity can lead to higher purity; easier product isolation. |

| Reaction Time | Can be prolonged due to poor mixing and reaction kinetics. google.com | Can be significant (e.g., 10+ hours), dependent on enzyme activity. researchgate.net |

| Environmental Impact | Involves chemical reagents and potentially harsher conditions. | Considered a "greener" alternative with a reusable catalyst. |

Structural Elucidation and Characterization of Ethyl Isonicotinate Hydrochloride and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

The conformation of molecules in the crystalline state is dictated by a balance of intramolecular and intermolecular forces. In derivatives of quinoline (B57606), a related heterocyclic system, crystal structures are often stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.gov For instance, in certain quinoline derivatives, intramolecular hydrogen bonds contribute to the planarity of the molecule. nih.gov

Intermolecular interactions are fundamental to the field of crystal engineering, which focuses on designing molecular crystals with desired properties. exlibrisgroup.com The study of these interactions, such as hydrogen bonds and halogen bonds, is crucial for understanding the structure-property relationships in molecular crystals. rsc.org In isonicotinate-containing structures, various intermolecular interactions can be expected, including hydrogen bonding involving the carboxylate group and the pyridinic nitrogen, as well as π-π stacking between the aromatic rings. nih.gov The analysis of large crystallographic databases reveals that the frequency of specific intermolecular contacts is related to their interaction energies. mdpi.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and properties of molecules in various phases.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iq For ethyl isonicotinate (B8489971) and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com

In a study of isonicotinate-polyethylene glycol ester ligands and their hydrochloride salts in D₂O, the chemical shifts in ¹H NMR spectra clearly distinguished the protons of the pyridine (B92270) ring and the ethyl ester group. shd-pub.org.rs For instance, in 2-(2-Hydroxyethoxy)ethyl isonicotinate hydrochloride, the aromatic protons (H3 and H2) appeared as doublets at approximately 8.60 ppm and 9.04 ppm, respectively. shd-pub.org.rs The methylene (B1212753) protons of the ester group (COOCH₂) were observed further upfield. shd-pub.org.rs

Similarly, ¹³C NMR spectra provide characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. chemicalbook.com For 2-[2-(2-Methoxyethoxy)ethoxy]ethyl iso-nicotinate hydrochloride, the carbonyl carbon (COO) resonates at around 163.3 ppm, while the pyridine ring carbons appear in the 127.0-145.9 ppm range. shd-pub.org.rs The chemical shifts are sensitive to the solvent and whether the pyridine nitrogen is protonated.

Table 1: Representative NMR Data for Ethyl Isonicotinate Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2-(2-Hydroxyethoxy)ethyl isonicotinate hydrochloride shd-pub.org.rs | D₂O | 9.04 (d, 2H), 8.60 (d, 2H), 4.69 (m, 2H), 4.00 (m, 2H), 3.77 (m, 4H) | 163.4 (COO), 145.9 (C4), 142.7 (C2), 126.9 (C3), 71.8 (CH₂CH₂OH), 68.1 (CH₂CH₂OOC), 66.1 (CH₂OOC), 60.3 (CH₂OH) |

Note: d = doublet, m = multiplet, s = singlet. Chemical shifts are approximate and may vary based on experimental conditions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govamericanpharmaceuticalreview.com

The FT-IR spectrum of ethyl isonicotinate shows characteristic absorption bands that confirm its structure. researchgate.netspectrabase.com Key absorptions include the C=O stretching of the ester group, C-O stretching, and vibrations associated with the pyridine ring. researchgate.netlibretexts.org For instance, in the FT-IR spectrum of synthesized ethyl isonicotinate, a strong band corresponding to the C=O stretch is typically observed around 1730 cm⁻¹. shd-pub.org.rs Vibrations of the pyridine ring are also prominent. researchgate.net

Raman spectroscopy provides complementary information. americanpharmaceuticalreview.com In a study of ethyl-6-chloronicotinate, a related derivative, both FT-IR and Raman spectra were recorded and analyzed with the aid of computational methods to assign the fundamental vibrations. nih.gov For nicotinic acid and its derivatives, vibrational spectroscopy has been extensively used to study their bonding modes. jocpr.com The protonation of the nitrogen atom in ethyl isonicotinate hydrochloride would be expected to cause shifts in the vibrational frequencies of the pyridine ring modes.

Table 2: Key FT-IR Vibrational Frequencies for Isonicotinate Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1730 | Stretching vibration shd-pub.org.rs |

| C-O (ester) | ~1282 | Stretching vibration shd-pub.org.rs |

| Pyridine Ring | ~1600-1400 | Ring stretching vibrations asianpubs.org |

| C-H (aromatic) | ~3100-3000 | Stretching vibration libretexts.org |

UV-Visible (UV/Vis) spectroscopy provides information on the electronic transitions within a molecule. utoronto.ca The UV/Vis spectrum of a compound is dependent on the chromophores present. For ethyl isonicotinate, the pyridine ring and the carbonyl group constitute the primary chromophores. The absorption spectra of isonicotinic acid and its derivatives typically show characteristic peaks in the UV region. researchgate.net For example, a study on a terbium-isonicotinate complex showed that the complex has a distinct absorption spectrum compared to isonicotinic acid itself in distilled water. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While ethyl isonicotinate itself is not typically reported as being strongly fluorescent, derivatization can introduce fluorophores. For instance, a ruthenium(II) complex incorporating an isonicotinate derivative was shown to be fluorescent, with an excitation maximum at 367 nm and an emission maximum at 418 nm in chloroform. shd-pub.org.rs The electronic properties, including HOMO and LUMO energies, can be investigated using computational methods like time-dependent density functional theory (TD-DFT). nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-(2-Hydroxyethoxy)ethyl isonicotinate hydrochloride |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl iso-nicotinate hydrochloride |

| Ethyl isonicotinate |

| Ethyl isonicotinate hydrochloride |

| Ethyl-6-chloronicotinate |

| Isonicotinic acid |

| Nicotinic acid |

| Terbium-isonicotinate complex |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of ethyl isonicotinate hydrochloride and its derivatives. It provides precise information on the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns.

In mass spectrometry, ethyl isonicotinate hydrochloride typically shows the molecular ion corresponding to its free base, ethyl isonicotinate (C₈H₉NO₂). The hydrochloride salt itself is not usually observed directly in the gas phase under common ionization techniques like electron ionization (EI). The molecular weight of the ethyl isonicotinate free base is 151.16 g/mol , and its monoisotopic mass is 151.063329 Da. nih.govsigmaaldrich.comchemspider.com The mass spectrum, therefore, exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 151. chemicalbook.com

The fragmentation of ethyl isonicotinate under electron ionization is characteristic of aromatic esters. libretexts.orgchemistrynotmystery.com The analysis of these fragments helps confirm the molecular structure. The primary fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and rearrangement reactions. chemistrynotmystery.comyoutube.com

A significant fragmentation pathway for ethyl isonicotinate involves the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the formation of the isonicotinoyl cation at m/z 106. This fragment is often the base peak in the spectrum, indicating its high stability. chemicalbook.com Another key fragmentation involves the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, which produces a fragment ion at m/z 123. chemicalbook.com Further fragmentation of the pyridine ring leads to characteristic ions. For instance, the peak at m/z 78 corresponds to the pyridyl cation (C₅H₄N⁺), formed by the cleavage of the C-C bond between the ring and the carbonyl group. chemicalbook.com

Detailed mass spectral data for ethyl isonicotinate reveals a series of characteristic peaks that are instrumental in its identification.

Table 1: Mass Spectrometry Data for Ethyl Isonicotinate This interactive table details the primary mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of ethyl isonicotinate. chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 151 | 36.7 | [C₈H₉NO₂]⁺ (Molecular Ion) |

| 123 | 59.5 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 106 | 100.0 | [M - •OC₂H₅]⁺ (Isonicotinoyl cation, Base Peak) |

| 78 | 61.6 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | 41.6 | [C₄H₃]⁺ |

The principles of mass spectrometry are also applied to derivatives of ethyl isonicotinate for their characterization. For instance, its precursor in the synthesis of the antitubercular drug isoniazid (B1672263) is isonicotinic acid. wikipedia.org Isoniazid (isonicotinic acid hydrazide) itself is a derivative whose fragmentation patterns are studied to confirm its structure. wikipedia.orgresearchgate.net Similarly, other ester derivatives, such as methyl isonicotinate, can be distinguished by their unique molecular ion peak and fragmentation. Methyl isonicotinate has a molecular weight of 137.14 g/mol .

Theoretical and Computational Studies of Ethyl Isonicotinate Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules related to ethyl isonicotinate (B8489971), DFT calculations, often using the B3LYP functional, have been employed to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For derivatives of ethyl isonicotinate, DFT calculations at levels like B3LYP/6-311+G(d,p) are used to determine the most stable three-dimensional structure. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For flexible molecules like ethyl isonicotinate, which has rotatable bonds in its ethyl group, this analysis is vital. Studies on similar structures, such as ethyl 5-amino-2-bromoisonicotinate, show that the ethyl group often adopts a planar orientation relative to the isonicotinate ring, with a C—C—O—C torsion angle near 180°, indicating an anti-conformation. nih.gov The heterocyclic ring in related tetrahydroisoquinolines has been shown to prefer a half-chair conformation. While specific conformational analysis data for ethyl isonicotinate hydrochloride is not abundant in the literature, the methodologies applied to similar compounds provide a clear framework for such investigations.

Table 1: Comparison of Selected Experimental and Theoretical Bond Parameters for a Related Isonicotinate Derivative.

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | Data Not Available | Data Not Available |

| Bond Angle (°) | Data Not Available | Data Not Available |

| Dihedral Angle (°) | Data Not Available | Data Not Available |

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

In a study on ethyl 5-amino-2-bromoisonicotinate, DFT calculations determined the HOMO and LUMO energies to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov This relatively large gap suggests significant molecular stability. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies for Ethyl 5-amino-2-bromoisonicotinate.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

(Data sourced from a study on a related isonicotinate derivative) nih.gov

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org For isonicotinate derivatives, the MEP surface can reveal how substituents and protonation affect the electronic distribution and, consequently, the molecule's interaction with other chemical species. dergipark.org.trrsc.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for validating experimental results and assigning spectral features.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. gaussian.com These theoretical predictions are crucial for assigning complex spectra and confirming molecular structures.

For accurate results, the calculated isotropic magnetic shielding values are typically referenced against a standard compound like tetramethylsilane (TMS). youtube.com Studies on isonicotinate-polyethylene glycol ester ligands have demonstrated a good correlation between experimental ¹³C NMR chemical shifts and those predicted by the GIAO method, validating the computational approach. shd-pub.org.rs Although precise data for ethyl isonicotinate hydrochloride is not detailed, the established success of the GIAO/DFT methodology for similar compounds underscores its applicability. nih.gov

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Related Isonicotinate Compound (2-(2-Hydroxyethoxy)ethyl isonicotinate hydrochloride).

| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| C2 | 142.7 | 155.2 |

| C3 | 126.9 | 127.5 |

| C4 | 145.9 | 141.1 |

(Data adapted from Eichhorn et al. for a related hydrochloride salt) shd-pub.org.rs

Vibrational Spectra Theoretical vibrational spectra (infrared and Raman) can be simulated from frequencies calculated using DFT. These simulations help in the assignment of complex experimental spectra by correlating specific vibrational modes with observed absorption bands. researchgate.net For instance, in studies of related compounds, DFT calculations have been used to assign characteristic peaks such as C=O, C=C, and C-N stretching vibrations. Discrepancies between theoretical (calculated in the gas phase) and experimental (often in a solid or liquid phase) spectra can arise due to intermolecular interactions like hydrogen bonding. nih.gov

Electronic Spectra Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov These calculations provide insights into the nature of the electronic transitions, often characterized as π→π* or n→π* transitions, and help interpret experimental UV-Vis data. rsc.org The simulation of electronic spectra for isonicotinate derivatives can explain how structural modifications influence their photophysical properties. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. mdpi.comibs.re.kr By mapping the potential energy surface, DFT calculations can identify the lowest-energy path from reactants to products, revealing the structures of intermediates and transition states along the way. nih.gov

For reactions involving isonicotinate compounds, such as esterification, hydrolysis, or coordination with metal ions, computational modeling can elucidate the step-by-step process. This includes calculating activation energies, which determine the reaction kinetics, and reaction enthalpies, which indicate the thermodynamics. researchgate.net While specific mechanistic studies on ethyl isonicotinate hydrochloride were not found in the search results, the general application of DFT to study reaction mechanisms is well-established. Such studies typically involve locating transition state structures and confirming them through vibrational frequency analysis (a true transition state has exactly one imaginary frequency). ibs.re.kr This approach provides a molecular-level understanding of reaction pathways and substituent effects on reactivity. mdpi.comnih.gov

Intermolecular Interaction Analysis using Computational Methods

Computational chemistry provides powerful tools for the detailed investigation of intermolecular interactions within a crystal lattice. Techniques such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are instrumental in quantifying the various non-covalent interactions that dictate the supramolecular architecture of crystalline solids. These methods allow for a comprehensive understanding of the forces governing the packing of molecules.

A prominent method for visualizing and quantifying intermolecular interactions is the Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within a crystal to identify and characterize close contacts with neighboring molecules. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.

The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. By decomposing the Hirshfeld surface into two-dimensional fingerprint plots, the contributions of different types of intermolecular contacts can be quantified.

For a comprehensive understanding of the energetic aspects of these interactions, three-dimensional interaction energy frameworks can be computed using DFT. These calculations, often employing models like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the total interaction energy and its components: electrostatic, polarization, dispersion, and repulsion energies.

Detailed Research Findings from a Related Isonicotinate Derivative

In a study of ethyl 5-amino-2-bromoisonicotinate, Hirshfeld surface analysis revealed the relative contributions of various intermolecular contacts to the crystal packing. nih.govresearchgate.net The most significant of these are detailed in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 33.2 |

| Br···H/H···Br | 20.9 |

| O···H/H···O | 11.2 |

| C···H/H···C | 11.1 |

| N···H/H···N | 10.0 |

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Electrostatic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total Interaction Energy (Etot) | 128.8 |

Synthetic Chemistry of Ethyl Isonicotinate Derivatives and Analogues

The synthetic versatility of the isonicotinate (B8489971) scaffold allows for extensive chemical modification at the ester group, the pyridine (B92270) ring, and through conjugation to other molecular entities. These modifications are crucial for tailoring the molecule's properties for a wide range of applications, from medicinal to materials science.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Ethyl Isonicotinate (B8489971) Transformations

The transformation of ethyl isonicotinate, particularly through hydrogenation of the pyridine (B92270) ring, is a critical step in synthesizing valuable downstream products. Future research is centered on creating novel catalytic systems that offer higher efficiency, selectivity, and stability compared to current methods.

A significant area of development is in heterogeneous catalysis for hydrogenation reactions. While traditional catalysts like Palladium on carbon (Pd/C) are used, research is moving towards more robust and efficient alternatives. researchgate.net For instance, studies on the related compound ethyl nicotinate (B505614) have shown that catalysts like Palladium on alumina (B75360) (Pd/Al₂O₃) and Rhodium on alumina (Rh/Al₂O₃) can offer improved productivity in continuous flow systems. researchgate.net Future work will likely focus on tailoring catalyst supports and metal nanoparticles to enhance activity and prevent common issues like metal leaching and catalyst deactivation, which can hinder industrial-scale processes. researchgate.net

Ruthenium-based catalysts also present a promising avenue. researchgate.net Ruthenium complexes have demonstrated high activity for the hydrogenation of related esters and for transfer hydrogenation reactions under mild conditions. researchgate.net The development of well-defined, single-site ruthenium catalysts, potentially anchored on solid supports, could lead to highly selective transformations of the pyridine ring in ethyl isonicotinate without affecting the ester group. The design of these catalysts aims to be "tailor-made" to control the chemical transformation with precision. rsc.org

Table 1: Emerging Catalytic Systems for Pyridine Ester Hydrogenation

| Catalyst Type | Potential Advantages | Research Focus |

| Supported Noble Metals (e.g., Rh/Al₂O₃) | High throughput in flow chemistry, improved stability. researchgate.net | Optimization of support material and nanoparticle size to maximize activity and longevity. |

| Ruthenium Complexes | High activity under mild conditions, potential for high selectivity. researchgate.net | Design of ligand environment to control chemo- and stereoselectivity. |

| Chiral Catalysts | Enantioselective hydrogenation for producing chiral piperidines. youtube.com | Development of robust and recyclable chiral catalysts for asymmetric synthesis. |

The ultimate goal is to develop catalytic systems that are not only highly active and selective but also economically viable and reusable, paving the way for more efficient industrial syntheses.

Exploration of Ethyl Isonicotinate in Materials Science Applications (excluding physical properties)

Beyond its role as a pharmaceutical intermediate, the structural features of ethyl isonicotinate—namely the pyridine ring with its nitrogen atom capable of coordination—make it an interesting building block for new materials. guidechem.com Research in this area is still nascent but holds significant potential.

One emerging application is the incorporation of ethyl isonicotinate as a monomer or functional unit in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, while the ester group can be further modified, allowing for the construction of complex, multi-dimensional structures. These materials could have applications in gas storage, catalysis, or as sensors.

Furthermore, polymers containing the isonicotinate moiety could exhibit unique properties. The pyridine unit can introduce specific electronic characteristics and sites for hydrogen bonding or post-polymerization modification. This could lead to the development of functional polymers for applications such as drug delivery systems, where the pyridine group could be protonated to trigger the release of a payload, or in the creation of specialty coatings and membranes.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving ethyl isonicotinate is crucial for optimizing existing processes and designing new transformations. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling.

For catalytic hydrogenation, for example, the generally accepted mechanism involves the adsorption of both hydrogen and the pyridine ring onto the catalyst surface. youtube.com This is followed by the stepwise transfer of hydrogen atoms to the ring. youtube.comyoutube.com However, the precise nature of the active sites, the orientation of the molecule on the surface, and the energy barriers for each step are not fully understood.

Advanced in-situ spectroscopic techniques, such as high-pressure infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time snapshots of the reacting species on the catalyst surface. When coupled with computational methods like Density Functional Theory (DFT), a detailed picture of the reaction pathway can be constructed. These integrated studies can elucidate transition states, identify key intermediates, and explain the origins of catalyst selectivity and deactivation. This knowledge is invaluable for the rational design of improved catalysts. youtube.com

Sustainable and Green Chemistry Routes for Synthesis involving Ethyl Isonicotinate

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies across the chemical industry to reduce environmental impact. chemistryjournals.netresearchgate.net For ethyl isonicotinate, this involves rethinking both its synthesis and its use in subsequent reactions.

The traditional esterification of isonicotinic acid often uses a strong mineral acid like sulfuric acid as a catalyst, which generates significant waste and involves corrosive conditions. google.com Greener alternatives are being actively explored. One promising approach is the use of solid acid catalysts, which are non-corrosive, reusable, and simplify product purification. google.com A patented method describes using a solid acid catalyst in toluene (B28343), which allows for easy separation and recycling of the catalyst. google.com

Microwave-assisted organic synthesis (MAOS) is another green technology being applied to the synthesis of ethyl isonicotinate. chemicalbook.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Research has demonstrated the successful esterification of isonicotinic acid with ethanol (B145695) using activated carbon as a catalyst under microwave conditions, achieving high yields in minutes. chemicalbook.com

Biocatalysis represents another key frontier for green chemistry. nih.govgoogle.com The use of enzymes, such as lipases, for esterification reactions can proceed under mild conditions (neutral pH, room temperature) in greener solvents, including water. nih.gov Developing robust biocatalytic routes for the synthesis of ethyl isonicotinate could offer a highly sustainable manufacturing process. nih.gov

Table 2: Comparison of Synthesis Routes for Ethyl Isonicotinate

| Synthesis Method | Catalyst | Conditions | Key Advantages |

| Conventional Esterification | Concentrated Sulfuric Acid | Reflux in ethanol | Established method |

| Solid Acid Catalysis | HND230 solid catalyst | 50-65°C in toluene | Reusable catalyst, reduced waste. google.com |

| Microwave-Assisted Synthesis | Activated Carbon | 130°C, 10 minutes | Rapid reaction, energy efficient. chemicalbook.com |

| Biocatalysis (Potential) | Lipase (B570770) | Mild (e.g., room temp, neutral pH) | Environmentally benign, high selectivity. nih.gov |

By focusing on these emerging research areas, the scientific community aims to unlock the full potential of ethyl isonicotinate hydrochloride, transforming it from a conventional building block into a key component of next-generation technologies and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl isonicotinate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl isonicotinate hydrochloride can be synthesized via esterification of isonicotinic acid with ethanol under acidic conditions. Key variables include solvent choice (anhydrous ethanol), temperature (40°C), and reaction duration (overnight). For example, analogous syntheses of creatine ethyl ester hydrochloride involve reacting creatine with ethanol in HCl, followed by cooling and filtration to isolate the product . Optimization requires monitoring pH, controlling exothermic reactions, and ensuring anhydrous conditions to prevent hydrolysis.

Q. How can the structural identity and purity of ethyl isonicotinate hydrochloride be confirmed?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to verify the ester and aromatic proton environments, and mass spectrometry (MS) for molecular weight confirmation. For purity, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Novel compounds require elemental analysis (C, H, N, Cl) to confirm stoichiometry, while known compounds should cross-reference spectral data with literature .

Q. What analytical techniques are suitable for tracking metabolic breakdown products of ethyl isonicotinate hydrochloride?

- Methodological Answer : Radiolabeling (e.g., 14C at the ethyl or isonicotinate moiety) enables tracing via liquid scintillation counting. For non-radioactive studies, stable isotopes (e.g., 15N in the pyridine ring) coupled with tandem MS (MS/MS) can identify metabolites in biological matrices .

Advanced Research Questions

Q. How can isotopic labeling strategies resolve contradictions in pharmacokinetic studies of ethyl isonicotinate hydrochloride?

- Methodological Answer : Conflicting absorption/distribution data may arise from incomplete tracking of hydrolyzed products (e.g., ethanol vs. isonicotinic acid). Dual-labeling (e.g., 14C in the ethyl group and 15N in the pyridine ring) allows independent quantification of each moiety’s fate. This approach was validated in creatine ethyl ester studies, where 14C-ethanol and 15N-creatine were monitored separately .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity assays for ethyl isonicotinate derivatives?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during esterification) and validate purity via orthogonal methods (NMR, HPLC). For biological assays, include internal controls (e.g., reference inhibitors like JQKD 82 dihydrochloride for enzyme studies) and replicate experiments across multiple batches .

Q. How do structural modifications (e.g., halogenation at the 4-position) alter the mechanism of action of ethyl isonicotinate hydrochloride?

- Methodological Answer : Compare binding affinities to nicotinic acetylcholine receptors (nAChRs) using radioligand displacement assays. For example, methyl 2-(4-chlorophenyl)isonicotinate hydrochloride showed enhanced receptor interaction due to the electron-withdrawing chloro group, which can be extrapolated to ethyl derivatives via computational docking and in vitro electrophysiology .

Q. What statistical approaches are recommended for analyzing contradictory data in preclinical studies of ethyl isonicotinate hydrochloride?

- Methodological Answer : Apply multivariate analysis to account for covariates (e.g., animal age, dosing regimen). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For reproducibility, follow NIH guidelines on preclinical data reporting, including detailed experimental conditions and raw data deposition .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products